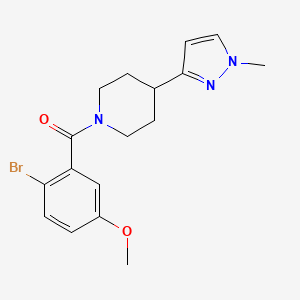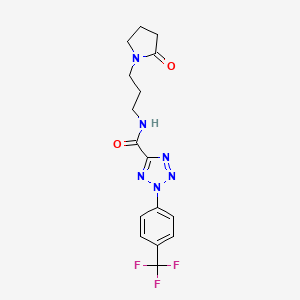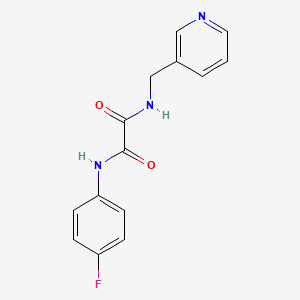
N-(4-Fluoro-phenyl)-N'-pyridin-3-ylmethyl-oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a fluorophenyl group, a pyridinyl group, and an oxalamide group . Similar compounds are often used in research and development, particularly in the field of medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or other complex organic synthesis methods .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on many factors, including the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using a variety of techniques, including spectroscopy, chromatography, and thermal analysis .Wissenschaftliche Forschungsanwendungen
Summary of Applications
a. Antifungal Activity
The compound exhibits promising antifungal properties, making it relevant for controlling plant diseases caused by phytopathogenic fungi. Specifically, it has been studied against Phytophthora capsici, a destructive pathogen affecting various crops .
Experimental Procedures
a. Synthesis
The compound can be synthesized through a multistep process involving reactions with functional groups. For example, the synthesis of IX-3g (a derivative of the compound) includes reactions with 2- (N-ethoxycarbonyl)piperidin-4-yl , 2-piperidin-4-yl , and 2-(N-methyl)-piperidin-4-yl-thiazole . The structures of synthesized compounds are confirmed using 1H-NMR spectroscopy .
b. Fungicidal Assays
The antifungal activity is evaluated using the whole plant method . The synthesized compounds are tested against P. capsici, and their effectiveness is quantified by determining the EC50 value (concentration required for 50% inhibition). Notably, IX-3g demonstrates the most potent antifungal activity in vivo .
Results and Outcomes
The key outcomes include:
- IX-3g emerges as a potential candidate for controlling phytopathogenic diseases characterized by P. capsici infection .
References:
- Choi, W.-S., Nam, S.-W., Ahn, E.-K., Park, B.-S., Lee, S.-E., Kim, T.-J., & Choi, I.-Y. (2010). Synthesis and fungicidal activity of N-[4-(4-Fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines on Phytophthora capsici. Journal of the Korean Society for Applied Biological Chemistry, 53, 206–214Read more .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-3-5-12(6-4-11)18-14(20)13(19)17-9-10-2-1-7-16-8-10/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRSWQDYODCAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2911281.png)
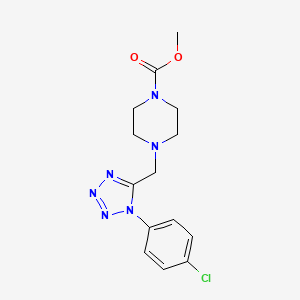
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2911286.png)
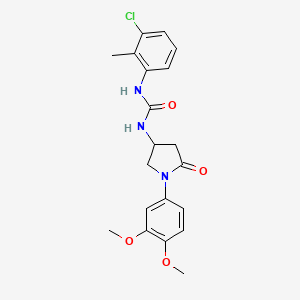
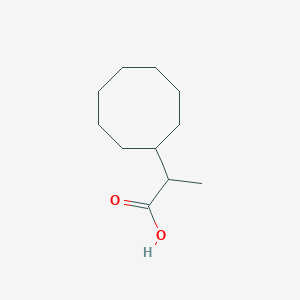
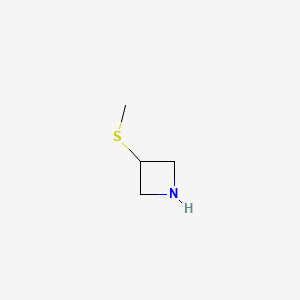
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2911292.png)
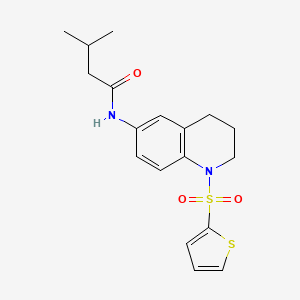
![2-{[4-(7-Methoxy-2-methyl-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide](/img/structure/B2911294.png)
![3'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2911298.png)
![N-Quinolin-5-yl-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2911299.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2911300.png)
